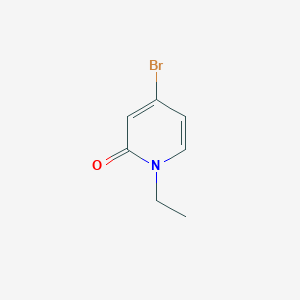

4-bromo-1-ethylpyridin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-ethylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-2-9-4-3-6(8)5-7(9)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOPDNHSCIIQOBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=CC1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70630737 | |

| Record name | 4-Bromo-1-ethylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832735-58-7 | |

| Record name | 4-Bromo-1-ethyl-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832735-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-ethylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-bromo-1-ethylpyridin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic protocols for 4-bromo-1-ethylpyridin-2(1H)-one, a valuable heterocyclic building block in medicinal chemistry and materials science. This document details the most viable synthetic routes, providing comprehensive experimental procedures, quantitative data, and pathway visualizations to facilitate its preparation in a laboratory setting.

Introduction

This compound is a substituted pyridinone derivative. The presence of the bromine atom at the 4-position allows for a variety of cross-coupling reactions, making it a versatile intermediate for the synthesis of more complex molecules. The ethyl group at the nitrogen atom modulates the compound's solubility and electronic properties. This guide will focus on the most practical and efficient methods for its synthesis.

Synthetic Strategies

Two primary synthetic routes are considered for the preparation of this compound:

-

Route A: Regioselective Bromination of 1-ethylpyridin-2(1H)-one. This approach involves the initial synthesis of the N-ethylated pyridone followed by bromination. However, controlling the regioselectivity of the bromination to favor the 4-position can be challenging, often leading to a mixture of 3- and 5-bromo isomers.

-

Route B: N-Ethylation of 4-bromopyridin-2(1H)-one. This is generally the more favored and straightforward approach. It commences with the commercially available 4-bromopyridin-2(1H)-one, which is then N-alkylated using a suitable ethylating agent. This method offers better control over the final product's structure.

This guide will primarily focus on the more reliable Route B, providing a detailed experimental protocol.

Route A: Bromination of 1-ethylpyridin-2(1H)-one (Alternative Route)

While less common due to selectivity issues, the bromination of 1-ethyl-2-pyridone is a potential synthetic pathway. The reaction typically employs a brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent. The challenge lies in directing the bromine to the C4 position, as electronic effects can also favor substitution at the C3 and C5 positions.

Caption: Synthetic pathway for the bromination of 1-ethylpyridin-2(1H)-one.

Route B: N-Ethylation of 4-bromopyridin-2(1H)-one (Recommended Route)

This method is the preferred synthetic route due to the commercial availability of the starting material and the high selectivity of the N-alkylation reaction. The protocol involves the deprotonation of the nitrogen atom of 4-bromopyridin-2(1H)-one with a suitable base, followed by nucleophilic attack on an ethylating agent.

Experimental Protocol

Materials:

-

4-bromopyridin-2(1H)-one

-

Ethyl iodide (or Diethyl sulfate)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-bromopyridin-2(1H)-one (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 15-30 minutes.

-

Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford this compound.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 4-bromopyridin-2(1H)-one | Commercially Available |

| Ethylating Agent | Ethyl iodide | Standard Reagent |

| Base | Potassium carbonate | Standard Reagent |

| Solvent | DMF | Standard Reagent |

| Reaction Temperature | 60-80 °C | Inferred from similar reactions |

| Reaction Time | 4-6 hours | Inferred from similar reactions |

| Yield | >80% (Estimated) | Inferred from similar reactions |

Visualization of the Synthetic Workflow

Caption: Experimental workflow for the N-ethylation of 4-bromopyridin-2(1H)-one.

Characterization Data

While specific experimental data for this compound is not widely published, characterization would typically involve the following spectroscopic techniques. The expected spectral data can be inferred from the closely related compound, 4-bromo-1-methylpyridin-2(1H)-one.

Expected Spectroscopic Data:

-

¹H NMR: The spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet) and three aromatic protons on the pyridinone ring.

-

¹³C NMR: The spectrum should display signals for the two carbons of the ethyl group and the five carbons of the pyridinone ring, including the carbonyl carbon.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (C₇H₈BrNO). The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature.

| Technique | Expected Data for 4-bromo-1-methyl pyridin-2(1H)-one[1] |

| ¹H NMR | Signals corresponding to the methyl group and three aromatic protons. |

| InChI | InChI=1S/C6H6BrNO/c1-8-3-2-5(7)4-6(8)9/h2-4H,1H3 |

Conclusion

The synthesis of this compound is most reliably achieved through the N-ethylation of commercially available 4-bromopyridin-2(1H)-one. This method offers high selectivity and is expected to provide good yields. The resulting compound is a versatile intermediate for further chemical transformations, particularly in the development of novel pharmaceutical agents and functional materials. The experimental protocol and data provided in this guide serve as a comprehensive resource for researchers in the field.

References

An In-depth Technical Guide on the Physicochemical Properties of 4-bromo-1-ethylpyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the compound 4-bromo-1-ethylpyridin-2(1H)-one. Due to the limited availability of experimental data in peer-reviewed literature, this document combines established information with computationally predicted values to offer a detailed profile for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and potential application in research and development. While experimental data is scarce, the following table summarizes the available and predicted information.

| Property | Value | Source |

| Molecular Formula | C₇H₈BrNO | --INVALID-LINK-- |

| Molecular Weight | 202.05 g/mol | --INVALID-LINK-- |

| Predicted Melting Point | 85-95 °C | Computationally Predicted |

| Predicted Boiling Point | 280-300 °C at 760 mmHg | Computationally Predicted |

| Predicted Water Solubility | Low to moderate | Computationally Predicted |

| Predicted logP | 1.5 - 2.0 | Computationally Predicted |

| Predicted pKa (most acidic) | ~10.5 (protonated form) | Computationally Predicted |

| Predicted pKa (most basic) | ~1.5 (carbonyl oxygen) | Computationally Predicted |

Disclaimer: Predicted values are generated using computational algorithms and should be confirmed by experimental validation.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly available in the current body of scientific literature. However, based on established synthetic routes for analogous pyridin-2(1H)-one derivatives, a generalized protocol can be proposed.

Generalized Synthesis Protocol

The synthesis of this compound can likely be achieved through the N-alkylation of 4-bromopyridin-2(1H)-one.

Materials:

-

4-bromopyridin-2(1H)-one

-

Ethyl iodide or ethyl bromide

-

A suitable base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile)

-

Reagents for work-up and purification (e.g., water, ethyl acetate, brine, magnesium sulfate)

Procedure:

-

To a solution of 4-bromopyridin-2(1H)-one in the chosen anhydrous solvent, add the base portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the mixture to stir for a specified time (e.g., 30 minutes) to facilitate the formation of the corresponding salt.

-

Add the ethylating agent (ethyl iodide or ethyl bromide) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Perform an aqueous work-up by extracting the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over an anhydrous salt like magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Generalized Characterization Protocol

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectra should be acquired in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The spectra will confirm the presence of the ethyl group and the substitution pattern on the pyridinone ring.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the compound, confirming its elemental composition. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br) should be observable.

-

-

Melting Point Analysis:

-

The melting point of the purified solid should be determined using a standard melting point apparatus to assess its purity.

-

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound.

Due to the absence of specific experimental data for this compound in the public domain, this guide provides a foundational framework based on established chemical principles and computational predictions. Researchers are strongly encouraged to perform experimental validation of the properties and protocols outlined herein.

In-Depth Technical Guide: 4-bromo-1-ethylpyridin-2(1H)-one

CAS Number: 832735-58-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-bromo-1-ethylpyridin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this exact molecule, this guide leverages data from closely related analogs and established synthetic methodologies for the pyridin-2(1H)-one scaffold to provide a robust resource for researchers.

Chemical Structure and Properties

This compound belongs to the class of substituted pyridinones. The core structure consists of a pyridin-2(1H)-one ring, which is a six-membered aromatic heterocycle containing a nitrogen atom and a carbonyl group. In this specific compound, the nitrogen atom is substituted with an ethyl group, and the fourth carbon of the ring is substituted with a bromine atom.

Molecular Formula: C7H8BrNO

Molecular Weight: 202.05 g/mol

Synthesis and Experimental Protocols

A definitive, published synthesis protocol for this compound is not currently available. However, a plausible and efficient synthetic route can be proposed based on established methods for the synthesis of N-alkylated and 4-halogenated pyridin-2(1H)-ones. The following represents a generalized, multi-step synthetic approach.

Proposed Synthetic Pathway:

A likely synthetic route would involve the initial bromination of a suitable pyridin-2-ol precursor, followed by N-alkylation with an ethylating agent.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: General Procedure for N-Alkylation of a Pyridin-2-one

This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.

-

Reaction Setup: To a solution of the 4-bromopyridin-2-ol precursor in a suitable polar aprotic solvent (e.g., dimethylformamide or acetonitrile), add a base such as potassium carbonate or sodium hydride. The mixture is stirred under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Alkylating Agent: An ethylating agent, such as ethyl iodide or ethyl bromide, is added dropwise to the reaction mixture at room temperature.

-

Reaction Progression: The reaction is then heated to a temperature between 50-80 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired N-ethylated product.

Spectroscopic and Analytical Data (Analog-Based)

As specific spectral data for this compound is not available, the following tables present data for closely related analogs to provide a reference for characterization.

Table 1: 1H NMR Data for Analogous Compounds

| Compound | Solvent | Chemical Shift (δ) ppm |

| 4-bromo-1-methylpyridin-2(1H)-one | - | Data not fully available. |

| General Pyridin-2-one Protons | CDCl3 | H3: ~6.2-6.6, H4: ~7.2-7.6, H5: ~6.0-6.4, H6: ~7.1-7.5 |

Note: The presence of the bromine at the C4 position and the N-ethyl group will influence the chemical shifts of the ring protons in this compound.

Table 2: Mass Spectrometry Data for Analogous Compounds

| Compound | Ionization Mode | [M+H]+ (m/z) |

| 4-bromo-1-(2-(dimethylamino)ethyl)pyridin-2(1H)-one | ESI | Not specified, but molecular formula is C9H13BrN2O. |

| Hypothetical for this compound | ESI | 202.0/204.0 (due to 79Br/81Br isotopes) |

Potential Biological Activity and Signaling Pathways

The pyridin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common motif in biologically active compounds. Derivatives of pyridin-2(1H)-one have been investigated for a wide range of therapeutic applications.

Known Biological Activities of the Pyridinone Scaffold:

-

Anticancer: Many pyridinone derivatives have demonstrated cytotoxic activity against various cancer cell lines. The proposed mechanisms often involve the inhibition of kinases or other enzymes crucial for cancer cell proliferation and survival.

-

Antiviral: Certain pyridinone analogs have shown potent antiviral activity, particularly against HIV.

-

Antibacterial: The pyridinone core has been incorporated into molecules with antibacterial properties.

-

Anti-inflammatory: Some derivatives exhibit anti-inflammatory effects, potentially through the modulation of inflammatory signaling pathways.

While the specific biological targets and signaling pathways of this compound have not been elucidated, a hypothetical workflow for screening its potential anticancer activity is presented below.

Conclusion

This compound is a chemical entity with potential for further investigation in the field of drug discovery. While specific data for this compound is sparse, this guide provides a framework for its synthesis and characterization based on the well-established chemistry of the pyridin-2(1H)-one class. The diverse biological activities associated with this scaffold suggest that this compound and its derivatives are valuable candidates for screening in various therapeutic areas, particularly in oncology and infectious diseases. Further research is warranted to fully elucidate the chemical and biological properties of this compound.

Introduction: Elucidating the Structure of a Key Synthetic Intermediate

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-bromo-1-ethylpyridin-2(1H)-one

This compound is a substituted pyridinone, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The precise arrangement of its functional groups—a bromine atom, an N-ethyl substituent, and a carbonyl group on a pyridinone core—governs its chemical reactivity and potential biological activity. Unambiguous structural confirmation is paramount for any research or development endeavor involving this molecule.

This technical guide provides a comprehensive analysis of the expected spectroscopic signature of this compound. As direct experimental spectra for this specific compound are not widely published, this document synthesizes predictive data based on established spectroscopic principles and published data for closely related analogues. The methodologies and interpretations presented herein are designed to serve as a robust framework for researchers, enabling them to verify the synthesis and purity of this compound with confidence. We will delve into the core analytical techniques: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, explaining not just the expected data, but the underlying chemical principles that give rise to it.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural insights through its fragmentation pattern. For this compound, we anticipate a characteristic isotopic pattern due to the presence of bromine.

Predicted Mass Spectrum Data

The presence of bromine, which has two major isotopes, 79Br and 81Br, in a nearly 1:1 natural abundance, will result in a distinctive M+2 peak that is nearly equal in intensity to the molecular ion peak.[1][2]

| m/z (Predicted) | Ion Identity | Interpretation |

| 201 / 203 | [M]+• | Molecular ion peak cluster, showing the characteristic isotopic pattern of one bromine atom. |

| 173 / 175 | [M - C2H4]+• | Loss of ethene via McLafferty-type rearrangement from the N-ethyl group. |

| 172 / 174 | [M - C2H5]+ | Loss of the ethyl radical. |

| 145 / 147 | [M - C2H4 - CO]+• | Subsequent loss of carbon monoxide from the [M - C2H4]+• fragment. |

| 122 | [M - Br]+ | Loss of the bromine radical. |

| 94 | [M - Br - CO]+ | Subsequent loss of carbon monoxide from the [M - Br]+ fragment. |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile solvent such as methanol or dichloromethane.

-

Instrument Setup: Utilize a gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe. For GC-MS, use a non-polar capillary column (e.g., DB-5ms). Set the injector temperature to 250°C and the transfer line to 280°C.

-

Ionization: Employ standard Electron Ionization (EI) at 70 eV. This energy level is sufficient to induce fragmentation and is standard for library matching.[3]

-

Mass Analysis: Scan a mass range from m/z 40 to 300 to ensure capture of both low-mass fragments and the molecular ion cluster.

-

Data Acquisition: Acquire the spectrum, ensuring sufficient signal-to-noise ratio for the molecular ion peak. The system's software will automatically record the relative abundances of the detected ions.

Interpretation of the Predicted Fragmentation Pathway

The fragmentation of this compound under EI conditions is expected to be initiated by the ionization of a lone pair electron, likely on the oxygen or nitrogen atom. The resulting molecular ion is energetically unstable and undergoes characteristic cleavages.[3] The most prominent fragmentation pathways are dictated by the stability of the resulting fragments. The loss of the ethyl group (or ethene) is a common pathway for N-alkyl compounds. Subsequent loss of carbon monoxide is characteristic of cyclic ketones and lactams.[4]

References

Navigating the Solubility Landscape of 4-bromo-1-ethylpyridin-2(1H)-one: A Technical Guide

For Immediate Release

[City, State] – December 30, 2025 – In the intricate world of pharmaceutical and chemical research, a thorough understanding of a compound's physicochemical properties is paramount for its successful application. This technical guide addresses the solubility of 4-bromo-1-ethylpyridin-2(1H)-one, a heterocyclic compound of interest in synthetic organic chemistry and drug development. Due to a lack of publicly available quantitative solubility data for this specific molecule, this document provides a comprehensive, generalized experimental protocol for determining its solubility in a range of common organic solvents. The guide includes a structured template for data presentation and a visual workflow to aid researchers in generating and organizing crucial solubility information.

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical parameter that influences various aspects of the development process, from reaction kinetics and purification to formulation and bioavailability. This guide is intended for researchers, scientists, and drug development professionals to establish a reliable and reproducible solubility profile for this compound.

Predicted Solubility Profile

While experimental data is pending, a qualitative prediction of solubility can be inferred based on the structure of this compound. The presence of the polar pyridinone ring suggests potential solubility in polar organic solvents, while the bromo and ethyl substituents introduce some lipophilic character, which might afford solubility in less polar environments. It is anticipated that the compound will exhibit good solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and moderate solubility in alcohols such as methanol and ethanol. Its solubility in non-polar solvents like hexanes is expected to be limited.

Quantitative Data Presentation

To ensure consistency and comparability of results, it is recommended that experimentally determined solubility data be presented in a standardized format. The following table provides a template for recording and presenting the solubility of this compound in various organic solvents at a specified temperature.

Table 1: Solubility of this compound in Organic Solvents at 25°C (298.15 K)

| Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis |

| Methanol | 32.04 | 0.792 | Gravimetric/UV-Vis | ||

| Ethanol | 46.07 | 0.789 | Gravimetric/UV-Vis | ||

| Acetone | 58.08 | 0.791 | Gravimetric/UV-Vis | ||

| Ethyl Acetate | 88.11 | 0.902 | Gravimetric/UV-Vis | ||

| Dichloromethane | 84.93 | 1.33 | Gravimetric/UV-Vis | ||

| Chloroform | 119.38 | 1.48 | Gravimetric/UV-Vis | ||

| Tetrahydrofuran (THF) | 72.11 | 0.889 | Gravimetric/UV-Vis | ||

| Acetonitrile | 41.05 | 0.786 | Gravimetric/UV-Vis | ||

| Dimethylformamide (DMF) | 73.09 | 0.944 | Gravimetric/UV-Vis | ||

| Dimethyl Sulfoxide (DMSO) | 78.13 | 1.10 | Gravimetric/UV-Vis | ||

| Toluene | 92.14 | 0.867 | Gravimetric/UV-Vis | ||

| n-Hexane | 86.18 | 0.659 | Gravimetric/UV-Vis |

Experimental Protocols

Accurate and reproducible solubility data is contingent upon a well-defined experimental protocol. The isothermal shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[1]

Isothermal Shake-Flask Method for Solubility Determination

Objective: To prepare a saturated solution of this compound in a selected organic solvent at a constant temperature to determine its equilibrium solubility.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.45 µm)

-

Analytical balance

Procedure:

-

Preparation of Solvent: Add a known volume (e.g., 5 mL) of the selected organic solvent to a glass vial.

-

Addition of Solute: Add an excess amount of solid this compound to the vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). The solution should be agitated for a sufficient period to allow for equilibrium to be reached (typically 24-48 hours). A preliminary study can be conducted to determine the time required to reach equilibrium by taking measurements at different time points until the concentration of the solute in the solution remains constant.[2]

-

Phase Separation: After the equilibration period, allow the vial to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a syringe filter to ensure that no solid particles are transferred.

Quantification of Solute Concentration

The concentration of this compound in the saturated solution can be determined using several analytical techniques. Two common methods are gravimetric analysis and UV-Vis spectroscopy.

Objective: To determine the mass of the dissolved solute in a known volume of the saturated solution by evaporating the solvent.[2]

Procedure:

-

Weighing: Accurately weigh a clean, dry evaporating dish.

-

Sample Addition: Transfer a known volume of the filtered saturated solution to the pre-weighed evaporating dish.

-

Solvent Evaporation: Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a temperature below the decomposition point of the compound may be used.

-

Drying and Weighing: Once the solvent is completely removed, dry the residue to a constant weight in a desiccator and reweigh the evaporating dish.

-

Calculation: The mass of the dissolved solute is the difference between the final and initial weights of the evaporating dish. The solubility can then be expressed in g/100 mL or mol/L.

Objective: To determine the concentration of the dissolved solute using its absorbance of ultraviolet-visible light.[3] This method is suitable if the compound has a chromophore that absorbs in the UV-Vis range and does not interfere with the solvent's absorbance.

Procedure:

-

Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent and scan its UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

-

Preparation of Calibration Curve: Prepare a series of standard solutions of known concentrations of the compound in the same solvent. Measure the absorbance of each standard solution at λmax. Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Take a known volume of the filtered saturated solution and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measurement: Measure the absorbance of the diluted sample at λmax.

-

Calculation: Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample. Account for the dilution factor to determine the concentration of the original saturated solution.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of this compound.

This comprehensive guide provides a robust framework for the systematic determination of the solubility of this compound in various organic solvents. The generation of this critical dataset will undoubtedly facilitate its application in future research and development endeavors.

References

An In-depth Technical Guide to the Crystal Structure of 4-bromo-1-alkylpyridin-2(1H)-one Derivatives

Disclaimer: Extensive searches of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), did not yield a publicly available crystal structure for 4-bromo-1-ethylpyridin-2(1H)-one. This guide therefore focuses on the closely related and well-documented analogue, 4-bromo-1-methylpyridin-2(1H)-one , as a representative model for researchers, scientists, and drug development professionals. The data and methodologies presented herein are based on this analogue and are intended to provide a comprehensive technical overview of this class of compounds.

Introduction

Substituted pyridinones are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential as building blocks for more complex molecules. The presence of a bromine atom and an N-alkyl group, as in 4-bromo-1-methylpyridin-2(1H)-one, offers versatile handles for further chemical modifications, making these compounds valuable intermediates in the synthesis of novel therapeutic agents and functional materials. This guide provides a detailed overview of the physicochemical properties, a plausible synthetic route, and the structural characteristics of 4-bromo-1-methylpyridin-2(1H)-one.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of 4-bromo-1-methylpyridin-2(1H)-one.

Table 1: Physicochemical Properties of 4-bromo-1-methylpyridin-2(1H)-one

| Property | Value | Reference |

| CAS Number | 214342-63-9 | [1][2][3] |

| Molecular Formula | C₆H₆BrNO | [1][2][3] |

| Molecular Weight | 188.02 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| Boiling Point | 258.1°C at 760 mmHg | [2] |

| Density | 1.664 g/cm³ | [2] |

| Flash Point | 109.9°C | [2] |

| InChI | InChI=1S/C6H6BrNO/c1-8-3-2-5(7)4-6(8)9/h2-4H,1H3 | [2][4] |

| InChIKey | YFOQSLIPUHGGQE-UHFFFAOYSA-N | [4] |

| Canonical SMILES | CN1C=CC(=CC1=O)Br | [1][4] |

Table 2: Spectroscopic Data of 4-bromo-1-methylpyridin-2(1H)-one

| Spectrum Type | Data Availability |

| ¹H NMR | Available[4] |

| ¹³C NMR | Available[4] |

| Mass Spectrum | Available[4] |

| IR Spectrum | Available[4] |

Experimental Protocols

A general methodology for the synthesis of N-alkylated 2-pyridones involves the alkylation of the corresponding pyridinone precursor. The following is a plausible experimental protocol for the synthesis of 4-bromo-1-methylpyridin-2(1H)-one, adapted from general procedures for N-alkylation of pyridinones.

Synthesis of 4-bromo-1-methylpyridin-2(1H)-one

Materials:

-

4-bromo-2-hydroxypyridine

-

Methyl iodide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 4-bromo-2-hydroxypyridine (1.0 eq) in dry DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add methyl iodide (1.2 eq) dropwise to the suspension.

-

Stir the reaction mixture at room temperature for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield 4-bromo-1-methylpyridin-2(1H)-one.

Visualizations

Chemical Structure

The following diagram illustrates the chemical structure of 4-bromo-1-methylpyridin-2(1H)-one.

Synthetic Workflow

The diagram below outlines a representative workflow for the synthesis of 4-bromo-1-methylpyridin-2(1H)-one.

Logical Relationship

This diagram illustrates the logical relationship between the requested compound and the analogue presented in this guide.

Safety Information

Conclusion

While the crystal structure of this compound remains elusive in the public domain, this technical guide provides a comprehensive overview of its close analogue, 4-bromo-1-methylpyridin-2(1H)-one. The presented data on its physicochemical properties, spectroscopic characteristics, and a plausible synthetic protocol offer valuable insights for researchers in the fields of synthetic chemistry, drug discovery, and materials science. The structural similarity between the methyl and ethyl derivatives suggests that the data provided for the methyl analogue can serve as a useful reference point for predicting the properties and behavior of the ethyl counterpart. Further research is warranted to elucidate the precise crystal structure of this compound through single-crystal X-ray diffraction analysis.

References

A Technical Guide to the Presumed Thermal Stability and Decomposition of 4-bromo-1-ethylpyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-1-ethylpyridin-2(1H)-one is a substituted heterocyclic compound with potential applications in medicinal chemistry and materials science. Understanding its thermal stability is crucial for safe handling, storage, formulation, and for predicting its behavior in various chemical processes. This document provides a theoretical framework for assessing the thermal properties of this compound, including potential decomposition pathways and the experimental protocols required for their verification.

Predicted Thermal Stability and Decomposition Profile

The thermal stability of this compound is dictated by the bond dissociation energies of its constituent parts. The primary points of potential thermal degradation are the C-Br bond, the N-ethyl bond, and the pyridinone ring itself.

Key Factors Influencing Thermal Stability:

-

Carbon-Bromine Bond: The C-Br bond is often the weakest point in brominated organic molecules and is susceptible to homolytic cleavage at elevated temperatures, which could initiate radical decomposition pathways.

-

N-Alkyl Bond: The bond between the pyridinone nitrogen and the ethyl group is another potential site for initial decomposition, leading to the loss of the ethyl group.

-

Pyridinone Ring: The aromatic-like pyridinone ring is expected to be relatively stable but can undergo fragmentation or rearrangement at higher temperatures, especially after the initial loss of a substituent.

Hypothetical Quantitative Thermal Analysis Data

The following table presents a hypothetical summary of thermal analysis data for this compound, based on typical values for similar organic compounds.

| Parameter | Predicted Value/Range | Method of Analysis | Notes |

| Melting Point | 85 - 100 °C | DSC | The initial endothermic event observed in a DSC scan. |

| Onset of Decomposition (Tonset) | 200 - 250 °C | TGA | The temperature at which significant mass loss begins. |

| Major Decomposition Step 1 | 250 - 350 °C | TGA/DSC | Likely involves the loss of the bromo and/or ethyl substituents. This may be an exothermic process. |

| Major Decomposition Step 2 | > 350 °C | TGA/DSC | Corresponds to the degradation and fragmentation of the pyridinone ring structure. |

| Residue at 600 °C | < 10% | TGA | Indicates nearly complete decomposition into volatile products. |

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and decomposition of this compound, the following standard techniques are recommended.

3.1 Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperatures at which the compound loses mass, indicating decomposition or volatilization.

-

Apparatus: A thermogravimetric analyzer.

-

Methodology:

-

Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Conduct the analysis under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.

-

Record the mass of the sample as a function of temperature.

-

Analyze the resulting TGA curve to identify the onset of decomposition and the temperatures of maximum mass loss rates.

-

3.2 Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow to or from the sample as a function of temperature, identifying phase transitions (like melting) and thermal events (like decomposition).

-

Apparatus: A differential scanning calorimeter.

-

Methodology:

-

Accurately weigh 2-5 mg of this compound into a sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Place the sample and reference pans in the DSC cell.

-

Heat the sample from ambient temperature to a temperature beyond its expected decomposition point at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere.

-

Record the differential heat flow between the sample and the reference.

-

Analyze the resulting DSC thermogram to identify endothermic peaks (e.g., melting) and exothermic peaks (often associated with decomposition).

-

Visualizing Experimental and Logical Workflows

Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for characterizing the thermal stability of a chemical compound.

Caption: Workflow for TGA and DSC analysis.

Hypothetical Decomposition Pathway

This diagram outlines a plausible, though unconfirmed, decomposition pathway for this compound under thermal stress.

Caption: Hypothetical decomposition pathways.

Conclusion

While specific experimental data for this compound is currently lacking, this guide provides a robust theoretical and practical framework for its thermal analysis. Based on the chemistry of related compounds, it is predicted that decomposition would initiate with the cleavage of the C-Br or N-ethyl bond, followed by the degradation of the pyridinone ring at higher temperatures. The outlined TGA and DSC protocols provide a clear path for the experimental determination of its thermal stability, which is essential for its safe and effective application in research and development.

An In-Depth Technical Guide to the Reactivity Profile of the Bromine Atom in 4-bromo-1-ethylpyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the bromine atom in 4-bromo-1-ethylpyridin-2(1H)-one, a versatile building block in medicinal chemistry and materials science. The C4-bromine atom serves as a key functional handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. This document details the synthesis of the core molecule and explores its reactivity in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, providing experimental protocols and summarizing available data.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 4-bromopyridin-2(1H)-one. The first step involves the bromination of 2-hydroxypyridine, followed by N-alkylation with an ethylating agent.

Experimental Protocol: Synthesis of this compound

Step 1: Bromination of 2-hydroxypyridine

A solution of 2-hydroxypyridine in a suitable solvent (e.g., acetic acid) is treated with a brominating agent, such as N-bromosuccinimide (NBS) or bromine, at room temperature. The reaction mixture is stirred until completion, and the resulting 4-bromopyridin-2(1H)-one is isolated by filtration and purified by recrystallization.

Step 2: N-alkylation of 4-bromopyridin-2(1H)-one

To a solution of 4-bromopyridin-2(1H)-one in an anhydrous polar aprotic solvent, such as dimethylformamide (DMF), is added a base (e.g., potassium carbonate or sodium hydride) to deprotonate the nitrogen atom. Subsequently, an ethylating agent like ethyl iodide or ethyl bromide is added, and the reaction mixture is stirred, often with heating, until the starting material is consumed. The product, this compound, is then isolated by extraction and purified by column chromatography.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C4-position of this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between the pyridinone core and various aryl or vinyl boronic acids or their esters. This reaction is instrumental in the synthesis of biaryl and vinyl-substituted pyridinones.

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

To an oven-dried Schlenk tube are added this compound (1.0 mmol), the corresponding aryl or vinyl boronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol). The tube is evacuated and backfilled with an inert gas (e.g., argon). A palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), is then added. A degassed solvent system, typically a mixture of toluene and water (4:1) or dioxane, is introduced via syringe. The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours. After cooling to room temperature, the mixture is diluted with an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

While specific data for this compound is not extensively reported, analogous reactions with similar 4-bromopyridine derivatives suggest that high yields can be expected.

| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 18 | Data not available |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane | 90 | 12 | Data not available |

| (E)-2-Phenylvinylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene | 110 | 16 | Data not available |

| Table 1: Representative conditions for Suzuki-Miyaura coupling. Yields are based on analogous systems and are for illustrative purposes. |

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the pyridinone scaffold and a terminal alkyne, leading to the synthesis of 4-alkynyl-1-ethylpyridin-2(1H)-ones. These products are versatile intermediates for further transformations.

Caption: General scheme of the Sonogashira coupling reaction.

In a dry Schlenk tube under an inert atmosphere, this compound (1.0 mmol), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 1-5 mol%), and copper(I) iodide (CuI, 2-10 mol%) are combined. An anhydrous solvent like tetrahydrofuran (THF) or toluene is added, followed by an amine base (e.g., triethylamine, 2-3 equivalents) and the terminal alkyne (1.1-1.5 equivalents). The reaction mixture is stirred at room temperature or heated to 40-80 °C, with progress monitored by TLC. Upon completion, the mixture is cooled, diluted with an organic solvent, and washed with saturated aqueous ammonium chloride and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.[1]

Specific quantitative data for the Sonogashira coupling of this compound is limited in publicly available literature. The following table provides representative conditions based on similar substrates.

| Alkyne Partner | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 60 | 12 | Data not available |

| Trimethylsilylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | i-Pr₂NH | Toluene | RT | 24 | Data not available |

| 1-Hexyne | PdCl₂(dppf) (2) | CuI (5) | Et₃N | DMF | 80 | 8 | Data not available |

| Table 2: Representative conditions for Sonogashira coupling. Yields are based on analogous systems and are for illustrative purposes. |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the C4-position of the pyridinone ring.[2][3]

Caption: General scheme of the Buchwald-Hartwig amination.

An oven-dried Schlenk tube is charged with this compound (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%). A strong base, such as sodium tert-butoxide (1.4 mmol), is added, and the tube is evacuated and backfilled with argon. The amine (1.2 mmol) and an anhydrous solvent like toluene or dioxane are then added. The reaction mixture is heated to 80-110 °C for 4-24 hours. After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography.[4]

As with the other coupling reactions, specific data for this compound is scarce. The table below illustrates typical conditions derived from similar aryl bromide substrates.

| Amine Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOt-Bu | Toluene | 100 | 16 | Data not available |

| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 20 | Data not available |

| Benzylamine | Pd₂(dba)₃ (1.5) | DavePhos (3) | K₃PO₄ | Toluene | 90 | 12 | Data not available |

| Table 3: Representative conditions for Buchwald-Hartwig amination. Yields are based on analogous systems and are for illustrative purposes. |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general catalytic cycles for the discussed cross-coupling reactions and a typical experimental workflow.

Catalytic Cycles

Caption: Simplified catalytic cycles for the key cross-coupling reactions.

General Experimental Workflow

Caption: A generalized workflow for performing and analyzing cross-coupling reactions.

Conclusion

This compound is a valuable and reactive building block for the synthesis of a diverse range of substituted pyridinone derivatives. The C4-bromine atom readily participates in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, providing efficient routes to novel compounds with potential applications in drug discovery and materials science. While specific quantitative data for this particular substrate is not widely available, the general protocols and reactivity patterns of analogous systems provide a strong foundation for its successful implementation in synthetic strategies. Further research to quantify the yields and optimize conditions for these reactions on this compound would be a valuable contribution to the field.

References

The Expanding Therapeutic Potential of Pyridinone Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The pyridinone scaffold, a six-membered heterocyclic ring containing a nitrogen atom and a carbonyl group, has emerged as a privileged structure in medicinal chemistry. Its ability to act as both a hydrogen bond donor and acceptor, coupled with its synthetic tractability, has made it a versatile building block for the development of novel therapeutic agents.[1][2][3] Pyridinone derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, antifungal, antibacterial, and anti-inflammatory properties, making them a focal point for drug discovery and development efforts.[1][2][3] This technical guide provides an in-depth overview of the multifaceted biological activities of pyridinone derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support researchers and drug development professionals in this dynamic field.

Anticancer Activity

Pyridinone-containing molecules have shown significant promise as anticancer agents, exhibiting antiproliferative activity against a wide range of human tumor cell lines.[4] Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell growth and survival.

Mechanisms of Anticancer Action

A primary mechanism by which pyridinone derivatives exert their anticancer effects is through the inhibition of various protein kinases . These enzymes play a critical role in signal transduction pathways that regulate cell proliferation, differentiation, and apoptosis.[4] Notably, pyridinone derivatives have been developed as inhibitors of:

-

Protein Tyrosine Kinases (PTKs): These enzymes are often overexpressed or hyperactivated in cancer cells, leading to uncontrolled cell growth. Certain pyridinone-quinazoline hybrids have been shown to target PTKs, demonstrating potent cytotoxic effects.[4]

-

Met Kinase: The c-Met proto-oncogene encodes a receptor tyrosine kinase that is implicated in tumor progression and metastasis. Pyridinone-based compounds have been designed to inhibit Met kinase, showing efficacy in gastric carcinoma models.[4]

-

Mitogen-Activated Protein Kinase (MAPK)-Interacting Kinases (MNKs): The MAPK signaling pathway is a central regulator of cell growth and survival. Pyridinone–thienopyrimidine derivatives have been identified as inhibitors of MNKs, which are downstream effectors in this pathway.[4]

Another important target for pyridinone-based anticancer agents is isocitrate dehydrogenase (IDH) . Mutant forms of IDH1 are found in several cancers and produce an oncometabolite, D-2-hydroxyglutarate (D2HG). Pyridinone–thiohydantoin and pyridinone-quinolinone derivatives have been developed as potent and specific inhibitors of mutant IDH1.[4]

The PI3K/Akt/mTOR pathway is another critical signaling cascade that is frequently dysregulated in cancer, promoting cell growth, proliferation, and survival. Several pyridinone derivatives have been investigated for their ability to modulate this pathway, often leading to the induction of apoptosis in cancer cells.

Quantitative Anticancer Activity Data

The anticancer efficacy of pyridinone derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines. The following table summarizes representative IC₅₀ values for different classes of pyridinone derivatives.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyridinone-Quinazoline | MCF-7 (Breast) | 9 - 15 | [4] |

| Pyridinone-Quinazoline | HeLa (Cervical) | 9 - 15 | [4] |

| Pyridinone-Quinazoline | HepG2 (Liver) | 9 - 15 | [4] |

| Pyrrolopyridine-Pyridinone | GTL-16 (Gastric) | 0.06 - 0.07 | [4] |

| Pyridine-Urea | MCF-7 (Breast) | 0.11 - 4.53 | |

| 6-amino-5-cyano-1,2-dihydropyridine | EAC (Ascites) | 20.77 - 75.32 | [5] |

| 6-amino-5-cyano-1,2-dihydropyridine | HepG2 (Liver) | 19.2 - 44.9 | [5] |

| Cyanopyridinone | HepG2 (Liver) | 6.95 - 8.02 | [6] |

| Cyanopyridinone | HCT-116 (Colon) | 7.15 - 8.35 | [6] |

Antiviral Activity

Pyridinone derivatives have demonstrated significant potential as antiviral agents, particularly against human immunodeficiency virus (HIV), hepatitis B virus (HBV), and various flaviviruses.[7][8][9]

Mechanisms of Antiviral Action

The most well-characterized antiviral mechanism of pyridinone derivatives is the inhibition of viral reverse transcriptase (RT) .[7][10] Specifically, certain pyridinone derivatives are potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1 RT.[4][7] They bind to a hydrophobic pocket in the enzyme, distinct from the active site, inducing a conformational change that inhibits its function.[4][10]

Other antiviral mechanisms include the inhibition of HBV DNA replication and interference with viral proteases and polymerases.[4][8]

Quantitative Antiviral Activity Data

The antiviral activity of pyridinone derivatives is typically expressed as the half-maximal effective concentration (EC₅₀), which is the concentration of the compound that inhibits viral replication by 50%.

| Compound Class | Virus | EC₅₀ (µM) | Reference |

| 2-Pyridinone | HBV | 0.12 | [6] |

| 2,3-dihydro-4H-pyridinone | Yellow Fever Virus | 10 - 18 | [11] |

| 2,3-dihydro-4H-pyridinone | Hepatitis C Virus | 4 | [11] |

| Pyrimidine/Pyridine | Influenza A | 2.8 - 39 | [12] |

| 3-aminopyridin-2(1H)-one | HIV-1 | 0.025 - 0.05 | [13] |

Antibacterial Activity

A growing body of evidence supports the potential of pyridinone derivatives as antibacterial agents, with activity against both Gram-positive and Gram-negative bacteria.

Mechanisms of Antibacterial Action

One of the key mechanisms of antibacterial action for pyridinone derivatives is the inhibition of DNA gyrase , a type II topoisomerase essential for bacterial DNA replication.[14][15] By targeting this enzyme, these compounds disrupt DNA synthesis, leading to bacterial cell death.

Other mechanisms include the inhibition of enoyl-acyl carrier protein reductase (FabI), an enzyme involved in fatty acid synthesis.[16]

Quantitative Antibacterial Activity Data

The antibacterial potency of pyridinone derivatives is determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| N-amino-5-cyano-6-pyridone | E. coli | 3.91 | [15] |

| N-amino-5-cyano-6-pyridone | S. aureus | 0.0024 | [17] |

| N-amino-5-cyano-6-pyridone | B. subtilis | 0.078 | [17] |

| Pyridothienopyrimidine | S. aureus | 4 - 128 | [8] |

| Pyridothienopyrimidine | B. subtilis | 4 - 128 | [8] |

| 4-Pyridone | MRSA | 0.5 - 2 | [16] |

Antifungal Activity

Several pyridinone derivatives have exhibited promising antifungal activity, particularly against Candida albicans, a common cause of fungal infections in humans.[9][18][19]

Mechanisms of Antifungal Action

The antifungal mechanisms of pyridinone derivatives are still under investigation, but some studies suggest they may involve the inhibition of hyphal formation and biofilm development in Candida albicans.[18] Hyphae are filamentous structures that are crucial for the invasion of host tissues, and biofilms are structured communities of fungal cells that are often resistant to antifungal drugs.

Quantitative Antifungal Activity Data

The antifungal activity is also typically reported as MIC values.

| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |

| Polycyclic pyridone | Candida albicans | - | [9][18] |

| 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one | Candida albicans | 12.5 | [19] |

| Imidazo[1,2-a]pyridinyl-1-arylpropenone | Candida albicans | <300 µmol/L | [20] |

Anti-inflammatory Activity

Pyridinone derivatives have demonstrated significant anti-inflammatory properties in various preclinical models.[21][22]

Mechanisms of Anti-inflammatory Action

A key mechanism underlying the anti-inflammatory effects of pyridinone derivatives is the inhibition of cyclooxygenase (COX) enzymes , particularly COX-2.[21] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.

Some pyridazinone derivatives, which are structurally related to pyridinones, have also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) by targeting pathways like the NF-κB signaling pathway.[21][23]

Quantitative Anti-inflammatory Activity Data

The in vivo anti-inflammatory activity of pyridinone derivatives is often evaluated using the carrageenan-induced paw edema model in rodents, where the percentage inhibition of edema is measured.

| Compound Class | Animal Model | Dose | % Inhibition of Edema | Reference |

| Pyridazinone | Rat | - | 82.5 - 84 | [24] |

| Benzenesulfonamide | Rat | 200 mg/kg | 72.08 - 99.69 | [22] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of the pyridinone derivative and incubate for 72 hours.

-

MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.

-

Solubilization: Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals. Incubate for 15 minutes with shaking.

-

Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[23]

Antiviral Activity: Plaque Reduction Assay

This assay quantifies the reduction in virus-induced plaque formation.

-

Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

-

Compound and Virus Addition: Add serial dilutions of the pyridinone derivative to the wells, followed by the virus at a known multiplicity of infection (MOI).

-

Overlay: After a 1-2 hour incubation to allow for viral adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques. The percent inhibition is calculated relative to a virus-only control.[25][26]

Antibacterial Activity: Broth Microdilution for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antibacterial agent.

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., to a 0.5 McFarland standard).

-

Serial Dilution: Prepare two-fold serial dilutions of the pyridinone derivative in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the standardized bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[1][21]

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model assesses the anti-inflammatory activity of a compound.

-

Animal Dosing: Administer the pyridinone derivative or a reference drug (e.g., indomethacin) to rats, typically via intraperitoneal or oral route.

-

Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the rat's hind paw.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to that of the control group.[17][27][28]

The pyridinone scaffold represents a highly versatile and promising platform for the discovery of new drugs with a wide array of therapeutic applications. The diverse biological activities exhibited by pyridinone derivatives, coupled with their amenability to chemical modification, make them attractive candidates for further investigation and development. This technical guide provides a solid foundation for researchers and drug development professionals to explore the full potential of this important class of heterocyclic compounds. The provided quantitative data, detailed experimental protocols, and pathway visualizations are intended to facilitate the rational design and evaluation of new pyridinone-based therapeutic agents.

References

- 1. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. topogen.com [topogen.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Pyridinone derivatives: specific human immunodeficiency virus type 1 reverse transcriptase inhibitors with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of HIV-1 reverse transcriptase by pyridinone derivatives. Potency, binding characteristics, and effect of template sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | MDPI [mdpi.com]

- 12. research.unipd.it [research.unipd.it]

- 13. Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 15. Pyridinone derivatives: specific human immunodeficiency virus type 1 reverse transcriptase inhibitors with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pyridine N-oxide derivatives inhibit viral transactivation by interfering with NF-kappaB binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. Synthesis and evaluation of 2-pyridinone derivatives as HIV-1 specific reverse transcriptase inhibitors. 1. Phthalimidoalkyl and -alkylamino analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Caspase 3/7 Activity [protocols.io]

- 28. researchgate.net [researchgate.net]

The Ethyl Group's Influence on the Reactivity of 4-bromo-1-ethylpyridin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of the N-ethyl group in the reactivity of the synthetic building block, 4-bromo-1-ethylpyridin-2(1H)-one. While direct comparative kinetic studies on this specific molecule are not extensively available in the current literature, this document extrapolates from established principles of organic chemistry, data from analogous structures, and computational analyses to elucidate the electronic and steric effects of the ethyl substituent. The guide covers key reaction types, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, offering detailed experimental protocols and quantitative data from related systems to inform synthetic strategies.

Introduction: The Significance of the N-Alkyl Substituent

The pyridinone scaffold is a prevalent motif in medicinal chemistry and materials science.[1] The substituent at the nitrogen atom plays a crucial role in modulating the physicochemical properties and reactivity of the entire molecule. In this compound, the ethyl group, while seemingly a simple alkyl chain, imparts distinct electronic and steric characteristics that differentiate its reactivity from N-methyl, N-H, or other N-alkyl analogs.

The primary contributions of the N-ethyl group can be categorized as:

-

Electronic Effects: The ethyl group is a weak electron-donating group (EDG) through induction. This effect can subtly influence the electron density of the pyridinone ring, which in turn can affect the rates of reactions involving electrophilic or nucleophilic attack.

-

Steric Effects: Compared to a methyl group, the ethyl group exerts a greater steric hindrance around the nitrogen atom and the adjacent carbonyl group. This steric bulk can influence the approach of reagents and catalysts, potentially affecting reaction rates and, in some cases, product selectivity.

Reactivity Profile of this compound

The reactivity of this compound is dominated by the presence of the bromine atom at the C4 position, which is susceptible to a variety of transformations. The N-ethyl group modulates this inherent reactivity.

Nucleophilic Aromatic Substitution (SNAr)

The pyridinone ring, particularly with a bromine substituent, is activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the ring nitrogen and the carbonyl group facilitates the attack of nucleophiles at the C4 position.

The Role of the Ethyl Group in SNAr:

-

Electronic Influence: The electron-donating nature of the ethyl group slightly increases the electron density of the pyridinone ring compared to an N-H or N-aryl substituted analog. This can lead to a modest decrease in the rate of SNAr reactions, as the electrophilicity of the C4 carbon is slightly reduced.

-

Steric Influence: The ethyl group is unlikely to cause significant steric hindrance for nucleophilic attack at the C4 position, as it is relatively distant. However, in reactions where the N-substituent might interact with the incoming nucleophile or solvent shell, the larger size of the ethyl group compared to a methyl group could play a minor role.

A study on the reactions of 2-substituted N-methylpyridinium ions with piperidine showed that the leaving group order was not the typical F > Cl ≈ Br > I, suggesting a mechanism where the rate-determining step is not the initial nucleophilic addition.[2][3] This highlights that the overall kinetics of SNAr on pyridinium-like systems can be complex, and the influence of the N-alkyl group may not be straightforward.

Logical Relationship for SNAr Reactivity

Caption: SNAr reaction pathway.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the C4 position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. These reactions are fundamental for creating C-C, C-N, and C-O bonds.[4]

The Role of the Ethyl Group in Cross-Coupling:

-

Electronic Influence: The electron-donating ethyl group can have a subtle impact on the oxidative addition step of the catalytic cycle. A more electron-rich pyridinone ring can slightly slow down the rate of oxidative addition of the palladium(0) catalyst to the C-Br bond. However, this effect is generally considered to be minor compared to the influence of the ligand on the palladium center.

-

Steric Influence: The steric bulk of the N-ethyl group is generally not expected to significantly interfere with the approach of the palladium catalyst to the C4-bromo position. However, in cases where the substrate might need to adopt a specific conformation to fit into the catalytic pocket, the size of the N-alkyl group could become a factor. Studies on sterically hindered substrates in Suzuki reactions have shown that bulky groups near the reaction site can necessitate the use of more active catalyst systems.[5]

Quantitative Data from Analogous Systems

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 60 | [6] |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 75 | [6] |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 45 | [6] |

This data illustrates the sensitivity of the Suzuki-Miyaura reaction to the electronic properties of the coupling partners. While this data does not directly address the N-ethyl group, it underscores the importance of electronic effects in these reactions.

Suzuki-Miyaura Catalytic Cycle

Caption: Suzuki-Miyaura catalytic cycle.

Experimental Protocols

The following are representative experimental protocols for key reactions involving this compound. These are adapted from procedures for structurally similar compounds and should be optimized for specific applications.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is adapted from procedures for the Suzuki-Miyaura coupling of aryl bromides.[6]

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2-3 equivalents)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, with 10-20% water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.5 eq.).

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the palladium catalyst under a positive pressure of inert gas.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Workflow for Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura experimental workflow.

General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol is a general representation for the reaction of an activated aryl halide with a nucleophile.

Materials:

-

This compound

-

Nucleophile (e.g., amine, alcohol, thiol, 1.1 - 2.0 equivalents)

-

Base (if required, e.g., K₂CO₃, Et₃N, 1.5 - 2.5 equivalents)

-

Solvent (e.g., DMF, DMSO, NMP, acetonitrile)

-

Inert atmosphere (optional, but recommended)

Procedure:

-

Dissolve this compound (1.0 eq.) in the chosen solvent in a reaction vessel.

-

Add the nucleophile (1.2 eq.) and the base (2.0 eq., if necessary).

-

Heat the reaction mixture to a temperature between 50 °C and 120 °C, depending on the reactivity of the nucleophile.

-

Monitor the reaction by TLC or LC-MS.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Conclusion

The N-ethyl group in this compound exerts a subtle but discernible influence on its reactivity. Its weak electron-donating character can slightly modulate the rates of both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions by altering the electron density of the pyridinone ring. The steric bulk of the ethyl group, while larger than a methyl group, is generally not significant enough to impede reactions at the distant C4 position, although it may play a role in specific catalytic systems or with very bulky reagents.